molecular formula C10H16N2O2 B2389595 5-(Methoxymethyl)-3-piperidin-4-yl-1,2-oxazole CAS No. 2344677-71-8

5-(Methoxymethyl)-3-piperidin-4-yl-1,2-oxazole

Cat. No.: B2389595
CAS No.: 2344677-71-8
M. Wt: 196.25
InChI Key: CWWCUEHBUHRNGT-UHFFFAOYSA-N
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Description

5-(Methoxymethyl)-3-piperidin-4-yl-1,2-oxazole is a heterocyclic compound that features a unique combination of an oxazole ring and a piperidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Methoxymethyl)-3-piperidin-4-yl-1,2-oxazole typically involves the formation of the oxazole ring followed by the introduction of the piperidine moiety. One common method involves the cyclization of a suitable precursor, such as an α,β-unsaturated carbonyl compound, with an amine to form the oxazole ring. The methoxymethyl group can be introduced via a Williamson ether synthesis, where a methoxymethyl halide reacts with an alcohol in the presence of a base.

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to achieve high yields and purity. This includes controlling the temperature, solvent, and reaction time. Catalysts may also be used to enhance the reaction efficiency.

Chemical Reactions Analysis

Types of Reactions

5-(Methoxymethyl)-3-piperidin-4-yl-1,2-oxazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.

    Reduction: Reduction reactions can be used to modify the oxazole ring or the piperidine moiety.

    Substitution: Nucleophilic substitution reactions can introduce different substituents on the oxazole or piperidine rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various alkyl or acyl groups.

Scientific Research Applications

5-(Methoxymethyl)-3-piperidin-4-yl-1,2-oxazole has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound can be used in the study of enzyme interactions and receptor binding.

    Industry: The compound can be used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 5-(Methoxymethyl)-3-piperidin-4-yl-1,2-oxazole involves its interaction with molecular targets such as enzymes or receptors. The oxazole ring can participate in hydrogen bonding and π-π interactions, while the piperidine ring can enhance the compound’s binding affinity and specificity. These interactions can modulate the activity of the target molecules, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    5-(Methoxymethyl)-3-piperidin-4-yl-1,2-oxazole: shares similarities with other heterocyclic compounds such as:

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups and ring structures, which confer distinct chemical and biological properties. This makes it a valuable compound for various applications in research and industry.

Properties

IUPAC Name

5-(methoxymethyl)-3-piperidin-4-yl-1,2-oxazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16N2O2/c1-13-7-9-6-10(12-14-9)8-2-4-11-5-3-8/h6,8,11H,2-5,7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CWWCUEHBUHRNGT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCC1=CC(=NO1)C2CCNCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

196.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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